molecular formula C24H38O5 B017226 7-Ketodeoxycholic acid CAS No. 911-40-0

7-Ketodeoxycholic acid

Cat. No. B017226
CAS RN: 911-40-0
M. Wt: 406.6 g/mol
InChI Key: RHCPKKNRWFXMAT-RRWYKFPJSA-N
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Description

Synthesis Analysis

The synthesis of 7-ketodeoxycholic acid has been explored through various methods, including electrochemical and enzymatic approaches. A novel method involves the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents, providing a relatively environmentally friendly and low-consumption method for its production. This process highlights the synthesis's efficiency and potential for large-scale production (Shen et al., 2021). Another method involves the enzymatic synthesis starting from dehydrocholic acid using specific dehydrogenases, indicating the versatility of synthesis approaches (Bakonyi et al., 2012).

Scientific Research Applications

  • Synthesis of Bile Acid Analogs : 7-alkylated chenodeoxycholic acids, including 7-ketodeoxycholic acid, are useful in synthesizing bile acid analogs. This process features a higher overall yield and enables the stereoselective introduction of alkyl groups (Une et al., 1989).

  • Study of Bile Acid Metabolism : Produced by Clostridium bifermentans, a soil isolate, 7-ketodeoxycholic acid is used in researching bile acid metabolism (Sutherland et al., 1987).

  • Transformation to Ursodeoxycholic Acid : It acts as an intermediate in the hepatic transformation of chenodeoxycholic acid to ursodeoxycholic acid in various species, contributing to understanding physiological processes and bile acid pathways in organisms like nutria (Tint et al., 1986) and humans (Fromm et al., 1983).

  • Intestinal Bacterial Conversion : 7-Ketodeoxycholic acid is significant in the intestinal bacterial conversion of cholic and deoxycholic acids in rats, highlighting its role in the study of intestinal flora and liver function (Lindstedt & Samuelsson, 1959).

  • Traditional Chinese Medicine : 7-KLCA, a derivative of 7-ketodeoxycholic acid, is utilized in the synthesis of ursodeoxycholic acid (UDCA), which is used in traditional Chinese medicine for treating cholesterol gallstones (Huang et al., 2019).

  • Enterohepatic Circulation : It is absorbed equally in the jejunum, ileum, and colon of rats, which is significant for understanding the enterohepatic circulation of bile acids (Walker et al., 1985).

  • Production by Microorganisms : Actinobacteria and filamentous fungi produce 7-ketodeoxycholic acid, which is key for the production of ursodeoxycholic acid (UDCA), a clinically significant bile acid (Kollerov et al., 2013).

  • Electrochemical Stereoselective Reduction : A method involving the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents has been developed, providing an environmentally friendly approach for large-scale ursodeoxycholic acid production (Shen et al., 2021).

Safety And Hazards

The safety data sheet for 7-Ketodeoxycholic acid suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

Research on 7-Ketodeoxycholic acid and its role in bile acid metabolism is ongoing. One study discusses the altered gut microbiota-host bile acid metabolism in patients with diarrhea-predominant irritable bowel syndrome . Another study discusses the systematic assessment of secondary bile acid metabolism in gut microbes . These studies suggest that 7-Ketodeoxycholic acid and other bile acids have significant potential for future research in understanding and treating various health conditions.

properties

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCPKKNRWFXMAT-RRWYKFPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314217
Record name 7-Ketodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Ketodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7-Ketodeoxycholic acid

CAS RN

911-40-0
Record name 7-Ketodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ketodeoxycholic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ketodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-KETODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14DEP88BGS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7-Ketodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
447
Citations
GS Tint, J Bullock, AK Batta, S Shefer, G Salen - Gastroenterology, 1986 - Elsevier
… Ursodeoxycholic acid, 7-KLCA, and CDCA, in that order, were the most abundant bile acids, and we identified cholic acid, 7-ketodeoxycholic acid, and hyodeoxycholic acid as minor …
Number of citations: 26 www.sciencedirect.com
Y Amuro, W Yamade, K Kudo… - American Journal …, 1989 - journals.physiology.org
The formation of chenodeoxycholic and ursodeoxycholic acids from 7-ketolithocholic acid by human liver preparations was examined in vitro. Liver preparations were incubated with 7-…
Number of citations: 10 journals.physiology.org
JD Sutherland, CN Williams - Journal of lipid research, 1985 - Elsevier
… scale (0.4 mM) was: 7-ketodeoxycholic acid, cholic acid, … -24-oic a id); 7-KDC, 7-ketodeoxycholic acid (3a,12a-dihydroxy-7-oxo-… , San Diego, CA; 7-ketodeoxycholic acid (7-KDC) and 7-…
Number of citations: 36 www.sciencedirect.com
T Takahashi, M Morotomi - Journal of Dairy Science, 1994 - Elsevier
… % to 7-ketodeoxycholic acid by E. lentum-like c-25 after a 7-d anaerobic incubation. None of the test strains showed production of either deoxycholic acid or 7-ketodeoxycholic acid as …
Number of citations: 74 www.sciencedirect.com
H Kikuchi - The Journal of Biochemistry, 1972 - jstage.jst.go.jp
MATERIALS AND METHODS Cholic acid, allocholic acid, deoxychofic acid, 7-ketodeoxychofic acid , taurocholate, trihydroxy-5ƒÀ-cholestanoic acid, 5ƒ¿-and 5ƒÀ-cholestanetriols, and …
Number of citations: 13 www.jstage.jst.go.jp
JD Sutherland, LV Holdeman, CN Williams… - Journal of Lipid …, 1984 - Elsevier
… ursocholic acid (UC) and 7-ketodeoxycholic acid (7-KDC) … ursocholic acid (UC) and 7-ketodeoxycholic acid (7-KDC) from … isolate: cholic acid 7-ketodeoxycholic acid ursocholic acid and …
Number of citations: 25 www.sciencedirect.com
D Bakonyi, W Hummel - Enzyme and Microbial Technology, 2017 - Elsevier
… (7α-HSDH) from intestinal bacterial flora to 7-ketodeoxycholic acid or 7-ketolithocholic acid, respectively. Two types of microbial enzymes are described depending on either NAD + or …
Number of citations: 27 www.sciencedirect.com
S Kuroki, EH Mosbach, BI Cohen, RJ Stenger… - Journal of Lipid …, 1987 - Elsevier
… did not inhibit bacterial defydmgenation: considerable amounts of the primary bile acids were transformed into ketonic derivatives (7-ketolithocholic acid and 7-ketodeoxycholic acid) …
Number of citations: 18 www.sciencedirect.com
A Gioiello, B Cerra, W Zhang, GP Vallerini… - The Journal of Steroid …, 2014 - Elsevier
… To a solution of 7-ketodeoxycholic acid (13), (5.0 g, 12.3 mmol) in MeOH (100 mL), p-TSA monohydrate (234 mg, 1.23 mmol) was added and the mixture was sonicated for 2 h. MeOH …
Number of citations: 12 www.sciencedirect.com
K Yahiro, T Setoguchi, T Katsuki - Journal of Lipid Research, 1980 - Elsevier
… that the UDA was derived exclusively by bacterial action on CDA via 7-KLA: a hepatic pathway seems less likely, how- ever, since it has been reported that 7-ketodeoxycholic acid was …
Number of citations: 23 www.sciencedirect.com

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